molecular formula C5H6N2O2S B6230556 2-(4-methyl-1,2,5-thiadiazol-3-yl)acetic acid CAS No. 80586-57-8

2-(4-methyl-1,2,5-thiadiazol-3-yl)acetic acid

Cat. No.: B6230556
CAS No.: 80586-57-8
M. Wt: 158.2
InChI Key:
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Description

2-(4-methyl-1,2,5-thiadiazol-3-yl)acetic acid is a heterocyclic compound containing a thiadiazole ring Thiadiazoles are known for their diverse biological activities and have been extensively studied in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methyl-1,2,5-thiadiazol-3-yl)acetic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-methyl-1,2,5-thiadiazole with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions, leading to the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles can reduce the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-methyl-1,2,5-thiadiazol-3-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiadiazole ring to a more saturated form.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the thiadiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

2-(4-methyl-1,2,5-thiadiazol-3-yl)acetic acid has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(4-methyl-1,2,5-thiadiazol-3-yl)acetic acid involves its interaction with specific molecular targets. The thiadiazole ring can interact with enzymes and receptors, modulating their activity. The compound may inhibit or activate certain pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 1,2,3-thiadiazole derivatives
  • 1,3,4-thiadiazole derivatives
  • Benzothiadiazole derivatives

Uniqueness

2-(4-methyl-1,2,5-thiadiazol-3-yl)acetic acid is unique due to its specific substitution pattern on the thiadiazole ring This structural feature imparts distinct chemical and biological properties, differentiating it from other thiadiazole derivatives

Properties

CAS No.

80586-57-8

Molecular Formula

C5H6N2O2S

Molecular Weight

158.2

Purity

95

Origin of Product

United States

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